![molecular formula C7H12N2O2 B1317303 (9AR)-六氢吡嗪并[2,1-c][1,4]噁嗪-4(3H)-酮 CAS No. 930783-26-9](/img/structure/B1317303.png)
(9AR)-六氢吡嗪并[2,1-c][1,4]噁嗪-4(3H)-酮
描述
(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one is a heterocyclic compound that features a fused ring system combining pyrazine and oxazine rings
科学研究应用
(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a potential therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties
生化分析
Biochemical Properties
(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity . Additionally, (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one can bind to certain proteins, affecting their conformation and stability . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Furthermore, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects highlight the compound’s potential in regulating cellular functions and its implications in disease treatment.
Molecular Mechanism
The molecular mechanism of action of (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one involves several intricate processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one can bind to specific receptors or enzymes, modulating their activity and downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in critical biochemical reactions, thereby influencing cellular processes . These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one remains stable under specific conditions, maintaining its biochemical activity . Over extended periods, it may undergo degradation, leading to changes in its efficacy and cellular effects . Understanding these temporal effects is vital for optimizing the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Studies have identified specific dosage thresholds for (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one, which are crucial for determining its safe and effective use in animal models
Metabolic Pathways
(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one has been shown to interact with enzymes involved in glycolysis and the citric acid cycle, affecting the overall metabolic balance. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazine derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
化学反应分析
Types of Reactions
(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .
作用机制
The mechanism by which (9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades, where the compound modulates the activity of key proteins involved in cellular processes .
相似化合物的比较
Similar Compounds
Benzoxazines: These compounds have a similar oxazine ring but differ in their substitution patterns and biological activities.
Dihydrobenzoxazinones: These compounds share structural similarities but have different reactivity and applications.
Uniqueness
(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific structural features .
属性
IUPAC Name |
(9aR)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWTJKARNZOLR-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@H](CN1)COCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224439 | |
| Record name | (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930783-26-9 | |
| Record name | (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930783-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9aR)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)
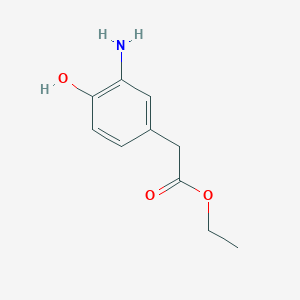


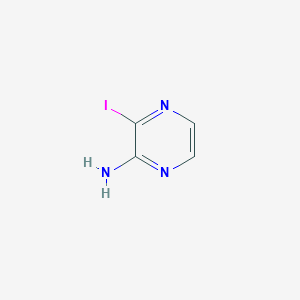
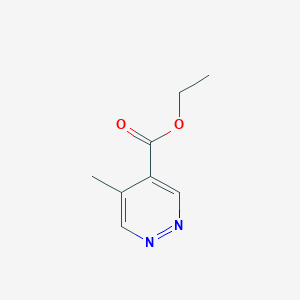
![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)
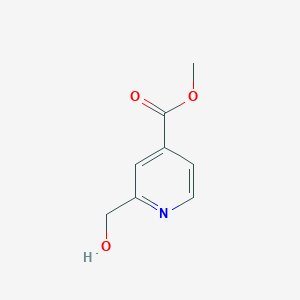
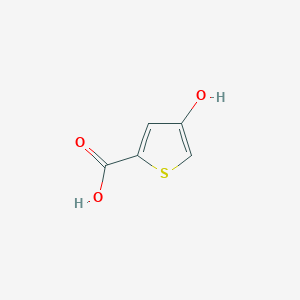
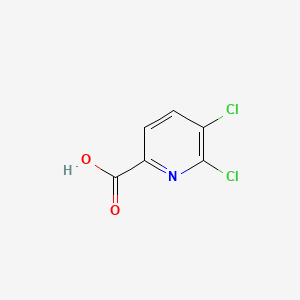
![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)
![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)


